molecular formula C5H9N3S2 B1361117 5-(Propylthio)-1,3,4-thiadiazol-2-amine CAS No. 30062-49-8

5-(Propylthio)-1,3,4-thiadiazol-2-amine

Cat. No. B1361117
CAS RN: 30062-49-8
M. Wt: 175.3 g/mol
InChI Key: UWXTXBIBHSFVCG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include details about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes details about the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed.


Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, are central to modern medicinal chemistry. These compounds are known for their extensive pharmacological activities, largely due to their structural diversity and the presence of a toxophoric N2C2S moiety. The 1,3,4-thiadiazole core, in particular, has demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The pursuit and design of new drugs often involve the development of hybrid molecules, combining different pharmacophoric elements to achieve compounds with desirable biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their significant antimicrobial properties. These compounds have shown efficacy against a variety of microbial strains, including bacteria and fungi. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into the molecular mechanisms underlying their antimicrobial activity, aiding in the development of more potent and selective agents (Alam, 2018).

Heterocyclic Chemistry and Biological Activities

The chemistry of thiadiazoles is a vibrant field within heterocyclic chemistry, showcasing diverse applications not only in pharmaceuticals but also in other domains such as oxidation inhibition, dye chemistry, and metal chelation. The versatility and biological significance of thiadiazole compounds have drawn significant attention globally, leading to ongoing research into their chemical properties, synthetic strategies, and biological activities. This comprehensive understanding aids in the design and synthesis of new thiadiazole derivatives with improved efficacy and safety profiles (Asif, 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include details about safe handling and disposal procedures.


Future Directions

This could involve suggesting further studies to optimize the compound’s synthesis, improve its properties, or explore new applications.


properties

IUPAC Name

5-propylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXTXBIBHSFVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342706
Record name 5-(propylthio)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propylthio)-1,3,4-thiadiazol-2-amine

CAS RN

30062-49-8
Record name 5-(Propylthio)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30062-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(propylthio)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Abbas, S Afzal, H Nadeem, D Hussain, P Langer… - Bioorganic …, 2022 - Elsevier
Importance of extracellular nucleotides is widely understood. These nucleotides act as ligand for P2X and P2Y receptors and modulate a variety of biological functions. However, their …
Number of citations: 2 www.sciencedirect.com
AG Ibrahim, WE Elgammal, AH Hashem, AE Mohamed… - Polymer Bulletin, 2023 - Springer
A new chitosan derivative bearing a new thiadiazole compound was developed, and its antifungal and larvicidal activities were investigated. The chitosan derivative (coded here as …
Number of citations: 5 link.springer.com

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